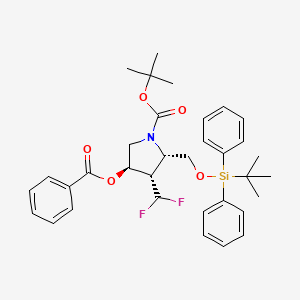
(2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyloxy and difluoromethyl groups. The tert-butyldiphenylsilyl group is then added to protect the hydroxyl group during subsequent reactions. The final step involves the formation of the carboxylate ester.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features may enable it to bind to specific proteins or nucleic acids, providing insights into molecular recognition and binding mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of advanced polymers or coatings.
Mécanisme D'action
The mechanism of action of (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features enable it to fit into binding sites, facilitating interactions that result in biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S,4R)-tert-Butyl 4-(hydroxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- (2S,3S,4R)-tert-Butyl 4-(methoxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- (2S,3S,4R)-tert-Butyl 4-(acetoxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate lies in its combination of functional groups and stereochemistry The presence of the benzoyloxy group, difluoromethyl group, and tert-butyldiphenylsilyl-protected hydroxyl group provides a distinct set of chemical properties that differentiate it from similar compounds
Propriétés
Formule moléculaire |
C34H41F2NO5Si |
|---|---|
Poids moléculaire |
609.8 g/mol |
Nom IUPAC |
tert-butyl (2S,3S,4R)-4-benzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H41F2NO5Si/c1-33(2,3)42-32(39)37-22-28(41-31(38)24-16-10-7-11-17-24)29(30(35)36)27(37)23-40-43(34(4,5)6,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21,27-30H,22-23H2,1-6H3/t27-,28+,29+/m1/s1 |
Clé InChI |
PYMMPVAYGZWPSQ-ULNSLHSMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(F)F)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(F)F)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


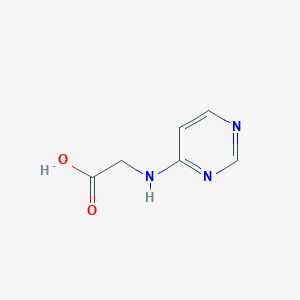

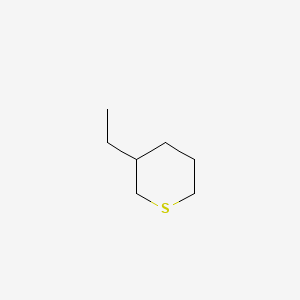
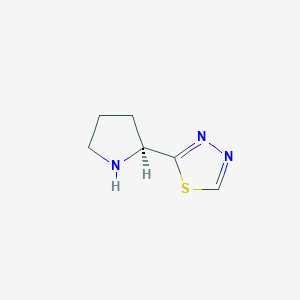
![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
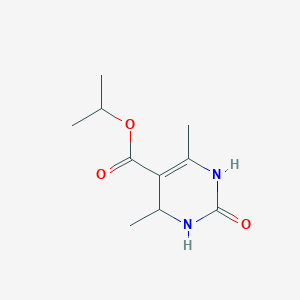
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)

![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)
![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)

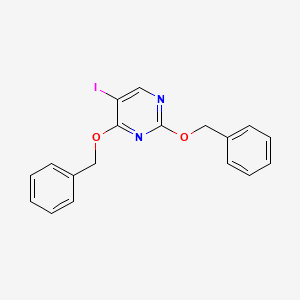
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)
